molecular formula C10H18O B14487836 3,4,5-Trimethylhepta-2,5-dien-4-ol CAS No. 64417-15-8

3,4,5-Trimethylhepta-2,5-dien-4-ol

Cat. No.: B14487836
CAS No.: 64417-15-8
M. Wt: 154.25 g/mol
InChI Key: PPHDOWYKGIXOMD-UHFFFAOYSA-N
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Description

3,4,5-Trimethylhepta-2,5-dien-4-ol is an organic compound with the molecular formula C10H18O It is characterized by its unique structure, which includes three methyl groups attached to a heptadienol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethylhepta-2,5-dien-4-ol typically involves the reaction of 2-bromo-2-butene with ethyl acetate . The reaction conditions often include the use of a base to facilitate the formation of the desired product. The overall yield of this reaction is approximately 78% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylhepta-2,5-dien-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

3,4,5-Trimethylhepta-2,5-dien-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Its potential biological activity is being explored, particularly in the context of its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism of action of 3,4,5-trimethylhepta-2,5-dien-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethylhepta-2,5-dien-4-ol is unique due to the specific positioning of its methyl groups and double bonds. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

64417-15-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,4,5-trimethylhepta-2,5-dien-4-ol

InChI

InChI=1S/C10H18O/c1-6-8(3)10(5,11)9(4)7-2/h6-7,11H,1-5H3

InChI Key

PPHDOWYKGIXOMD-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)(C(=CC)C)O

Origin of Product

United States

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